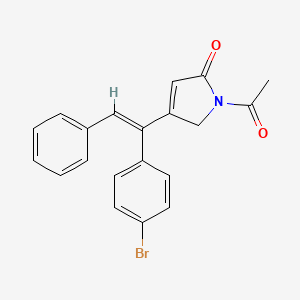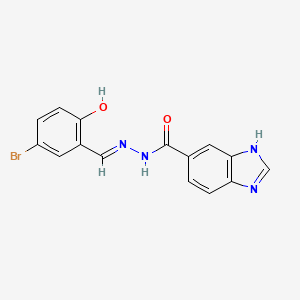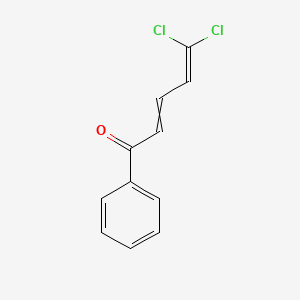
(1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate is a complex organic compound with a unique structure. It belongs to the class of chrysenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its multiple ring structure and various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate typically involves multiple steps, including the formation of the chrysenes core and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its polycyclic structure may allow it to intercalate with DNA or interact with proteins, making it a candidate for drug development studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it useful in the treatment of certain diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of (1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
Chrysene: A simpler polycyclic aromatic hydrocarbon with a similar core structure but lacking the functional groups present in (1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with a different arrangement of rings and functional groups.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings, structurally related but simpler than the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
115002-73-8 |
|---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate |
InChI |
InChI=1S/C22H28O4/c1-14(23)26-22-12-10-17-16-5-4-6-20(25-3)18(16)7-8-19(17)21(22,2)11-9-15(24)13-22/h4-6,17,19H,7-13H2,1-3H3 |
InChI Key |
JVKYKDNHRIEHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12CCC3C(C1(CCC(=O)C2)C)CCC4=C3C=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)


![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)




![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)

![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
